Superior COX-1 Selectivity vs. Piperidine Analog in O-Acyloxime Derivatives
In a direct comparative study of O-acyloxime derivatives, the oxime derived from 4'-Morpholinoacetophenone (oxime-2) was 2.6-fold more potent as a COX-1 inhibitor than the corresponding oxime from 4'-Piperidinoacetophenone (oxime-3) [1]. Both compounds were inactive against COX-2, establishing a selective COX-1 inhibition profile unique to this chemotype.
| Evidence Dimension | COX-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 50 μM (for 4'-Morpholinoacetophenone oxime, oxime-2) |
| Comparator Or Baseline | 130 μM (for 4'-Piperidinoacetophenone oxime, oxime-3) |
| Quantified Difference | 2.6-fold more potent |
| Conditions | In vitro COX inhibition assay |
Why This Matters
For researchers developing anti-inflammatory agents, this data demonstrates that the morpholine-containing precursor yields a more potent lead scaffold, directly impacting the efficacy of downstream drug candidates.
- [1] Syntheses and Anti-inflammatory Activities of O-Acyloximes. II. (2008). Biol. Pharm. Bull., 31(3), 458-463. DOI: 10.1248/bpb.31.458 View Source
